2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Physicochemical profiling Drug-likeness Lead optimization

This 2-fluoro-benzenesulfonamide is an underexplored scaffold-hopping analog for carbonic anhydrase (CA IX/XII) inhibitor programs. The ortho-fluorine electronically tunes the sulfonamide NH pKa, while the morpholine ring provides a balanced hydrogen-bond acceptor profile and moderate basicity (pKa ~8.3) favorable for CNS-penetrant leads (TPSA 69.72 Ų). Procure alongside the 4-fluoro (946266-56-4) and non-fluorinated (946241-75-4) analogs for a controlled fluorine walk to deconvolute electronic vs. steric effects on target binding.

Molecular Formula C21H26FN3O3S
Molecular Weight 419.52
CAS No. 946347-28-0
Cat. No. B2505474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
CAS946347-28-0
Molecular FormulaC21H26FN3O3S
Molecular Weight419.52
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)N4CCOCC4
InChIInChI=1S/C21H26FN3O3S/c1-24-9-8-17-14-16(6-7-19(17)24)20(25-10-12-28-13-11-25)15-23-29(26,27)21-5-3-2-4-18(21)22/h2-7,14,20,23H,8-13,15H2,1H3
InChIKeyAMJLWXJVHPRNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide (CAS 946347-28-0): Structural Identity and Database Registration


2-Fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide (CAS 946347-28-0, molecular formula C21H26FN3O3S, MW 419.52) is a synthetic sulfonamide derivative registered in the ZINC database as ZINC63351740 [1]. The compound incorporates four pharmacophoric elements: an indoline core, a morpholine ring, a 2-fluorobenzenesulfonamide moiety, and an ethyl linker connecting the indoline C5 position to the sulfonamide nitrogen [2]. Computed physicochemical properties include a calculated logP (clogP) of 2.11, a topological polar surface area (TPSA) of 69.72 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds [3]. The compound complies with Lipinski's Rule of Five [3]. It is important to note that ZINC reports no known bioactivity data for this compound as of the latest ChEMBL 20 annotation [1].

Why Generic Substitution Fails for CAS 946347-28-0: Structural Nuances That Preclude Simple Interchange


This compound belongs to a family of N-(2-(1-methylindolin-5-yl)-2-aminoethyl)benzenesulfonamides that share a common indoline-morpholinoethyl scaffold but diverge at the benzene ring substitution pattern, the amine moiety, and the sulfonamide vs. carboxamide linkage [1]. Critically, the 2-fluoro substituent on the benzenesulfonamide ring is ortho to the sulfonamide group, which can influence both the acidity of the sulfonamide NH (affecting zinc-binding capacity relevant to carbonic anhydrase inhibition) and the conformational preference of the molecule through intramolecular interactions [2]. The morpholine ring provides a distinct hydrogen-bond acceptor profile and pKa compared to the pyrrolidine analog (CAS 946241-51-6), while the sulfonamide linker offers fundamentally different zinc-coordination geometry relative to the benzamide analog (CAS 922034-01-3) [2][3]. Even positional isomerism—moving the fluorine from the 2-position to the 4-position (CAS 946266-56-4)—may alter target binding, metabolic stability, and physicochemical properties despite identical molecular weight, making each analog a distinct chemical entity for research procurement [2].

Quantitative Differentiation Evidence for CAS 946347-28-0 vs. Closest Structural Analogs


Physicochemical Profile Differentiation: 2-Fluoro Target Compound vs. Non-Fluorinated Analog

The target compound (CAS 946347-28-0) differs from its non-fluorinated analog (CAS 946241-75-4) by the presence of a single fluorine atom at the ortho position of the benzenesulfonamide ring. This substitution increases the molecular weight from 401.53 to 419.52 Da and alters the hydrogen bond acceptor count from 5 to 6, while maintaining the same hydrogen bond donor count of 1. The fluorine atom also increases the lipophilicity (estimated ΔlogP of approximately +0.2 to +0.5 based on aromatic fluorine substitution) and reduces the pKa of the adjacent sulfonamide NH, potentially enhancing zinc-binding affinity in metalloenzyme targets such as carbonic anhydrases [1][2]. Both compounds comply with Lipinski's Rule of Five, but the 2-fluoro derivative falls outside the Rule of Three (MW > 300, clogP > 2.1) commonly used for fragment-based lead identification [2].

Physicochemical profiling Drug-likeness Lead optimization

Morpholine vs. Pyrrolidine Ring Differentiation: Implications for Solubility and Target Engagement

The target compound contains a morpholine ring (six-membered ring with oxygen), while its closest ring analog (CAS 946241-51-6) replaces this with a pyrrolidine ring (five-membered ring, no oxygen). The morpholine oxygen serves as an additional hydrogen bond acceptor (contributing to the HBA count of 6 vs. an estimated 5 for the pyrrolidine analog) and lowers the basic pKa of the tertiary amine (morpholine pKa ~8.3 vs. pyrrolidine pKa ~10.5), resulting in a lower fraction of positively charged species at physiological pH. This difference can significantly impact solubility, permeability, and off-target binding to aminergic receptors such as muscarinic and adrenergic receptor subtypes [1]. The morpholine analog C21H26FN3O3S (MW 419.52) also has one additional oxygen atom compared to the pyrrolidine analog C21H26FN3O2S (MW ~403.52) [2].

Solubility optimization Kinase inhibitor design Nitrogen heterocycle SAR

Sulfonamide vs. Benzamide Linker: Zinc-Binding Pharmacophore Differentiation

The target compound features a benzenesulfonamide group (Ar-SO2-NH-), which is a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) enzymes, coordinating the catalytic Zn²⁺ ion as a sulfonamidate anion [1]. The benzamide analog (CAS 922034-01-3) replaces the sulfonamide with a carboxamide (Ar-CO-NH-), which is a significantly weaker zinc-binding group. In the indoline-5-sulfonamide series studied by Krymov et al. (2022), 1-acylated indoline-5-sulfonamides demonstrated KI values as low as 132.8 nM against CA IX and 41.3 nM against CA XII [1]. The sulfonamide NH acidity (influenced by the electron-withdrawing 2-fluoro substituent) modulates the fraction of deprotonated, zinc-coordinating species at physiological pH. The benzamide analog (MW 383.47, C22H26FN3O2) has a different molecular formula and lacks the sulfonamide zinc-binding group entirely .

Carbonic anhydrase inhibition Zinc-binding group Metalloenzyme inhibitor design

2-Fluoro vs. 4-Fluoro Positional Isomerism: Predicted Impact on Sulfonamide NH Acidity and Target Binding

The target compound carries the fluorine substituent at the 2-position (ortho to the sulfonamide group), while the 4-fluoro positional isomer (CAS 946266-56-4) places it at the para position. Both have identical molecular formulas (C21H26FN3O3S, MW 419.52), but the ortho-fluorine exerts a stronger electron-withdrawing inductive effect on the sulfonamide NH due to proximity, lowering its pKa by an estimated 0.3-0.5 units compared to the para isomer. This increased acidity favors sulfonamidate anion formation for zinc coordination [1]. In broader sulfonamide CA inhibitor SAR, ortho-fluorine substitution has been associated with altered isoform selectivity profiles compared to para-substituted analogs [1][2]. Additionally, the ortho-fluorine may participate in weak intramolecular interactions with the sulfonamide NH, influencing the conformational ensemble available for target binding [2].

Fluorine positional scanning Sulfonamide pKa modulation Ortho effect in medicinal chemistry

Drug-Likeness and Lead-Likeness Assessment: Rule of Five Compliance with Rule of Three Deviation

The target compound complies with Lipinski's Rule of Five (MW 419.52 ≤ 500, clogP 2.11 ≤ 5, HBD 1 ≤ 5, HBA 6 ≤ 10) but deviates from the more stringent Rule of Three (MW > 300, clogP > 2.1) used for fragment-based lead identification [1]. Compared to the non-fluorinated analog (CAS 946241-75-4, MW 401.53), the target compound has higher MW and lipophilicity, placing it closer to the upper bounds of optimal lead-like space [2]. The fraction of sp3-hybridized carbons (Fsp3 = 0.38) is moderate, suggesting a balance between aromaticity-driven binding affinity and three-dimensional character associated with favorable clinical development outcomes [1]. The topological polar surface area (TPSA 69.72 Ų) falls within the range typically associated with good oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų), suggesting potential CNS accessibility [1].

Drug-likeness profiling Fragment-based drug discovery Lead optimization metrics

Scaffold Distinction from 1-Acylated Indoline-5-Sulfonamides: Divergent CA Inhibition Mechanisms

The target compound possesses an N-ethyl-linked sulfonamide scaffold (indoline-CH2-CH(morpholine)-NH-SO2-Ar), which is structurally distinct from the 1-acylated indoline-5-sulfonamides (indoline-N-CO-Ar') characterized by Krymov et al. (2022) [1]. In the Krymov series, the sulfonamide group is directly attached to the indoline C5 position and serves as the zinc-binding group, while the N1-acyl substituent modulates isoform selectivity. In contrast, the target compound places the sulfonamide on an ethyl linker extending from C5, with the morpholine ring occupying the position analogous to the acyl group in the Krymov series. The Krymov compounds achieved KI values of 132.8 nM (CA IX) and 41.3 nM (CA XII) for the most potent analog 4f [1]. While no direct CA inhibition data exist for CAS 946347-28-0, the distinct scaffold geometry predicts a different binding mode and potentially divergent isoform selectivity profile [1][2].

Scaffold hopping Carbonic anhydrase IX/XII Antiproliferative screening

Recommended Research and Procurement Scenarios for CAS 946347-28-0 Based on Evidence Profile


Carbonic Anhydrase Inhibitor Scaffold-Hopping and SAR Expansion

This compound is best positioned as a scaffold-hopping analog for carbonic anhydrase (particularly CA IX and CA XII) inhibitor programs. While the 1-acylated indoline-5-sulfonamides reported by Krymov et al. (2022) establish the class benchmark (KI values of 132.8 nM for CA IX and 41.3 nM for CA XII), the target compound's distinct N-ethylsulfonamide linker geometry offers an underexplored vector for isoform selectivity optimization [1]. Researchers should procure this compound alongside the non-fluorinated analog (CAS 946241-75-4) to directly assess the impact of 2-fluoro substitution on CA inhibition potency and selectivity in standardized stopped-flow CO2 hydration assays.

Fluorine Positional SAR Studies in Sulfonamide-Based Probe Design

The availability of three fluorinated positional/substitutional variants—2-fluoro (target, CAS 946347-28-0), 4-fluoro (CAS 946266-56-4), and non-fluorinated (CAS 946241-75-4)—enables a controlled fluorine walk experiment. The ortho-fluorine is predicted to lower the sulfonamide NH pKa by 0.3-0.5 units relative to the para isomer, directly affecting the fraction of zinc-coordinating sulfonamidate anion at assay pH [1]. Simultaneous procurement of all three analogs allows for deconvolution of electronic (pKa) vs. steric/conformational effects on target binding.

Morpholine-Containing Kinase or GPCR Tool Compound Library Expansion

The morpholine ring provides a balanced profile of moderate basicity (pKa ~8.3), hydrogen bond acceptance, and three-dimensional character (Fsp3 0.38) that is favorable for kinase hinge-binding and GPCR allosteric modulator design [1]. With TPSA of 69.72 Ų (below the 90 Ų CNS threshold), the compound is suitable for inclusion in libraries targeting CNS-penetrant leads [2]. When procuring for kinase or GPCR screening, the pyrrolidine analog (CAS 946241-51-6, pKa ~10.5) serves as a matched-pair comparator to isolate the impact of amine basicity on target selectivity.

Sulfonamide Zinc-Binding Pharmacophore Validation in Metalloenzyme Panels

For laboratories conducting metalloenzyme inhibitor screening beyond carbonic anhydrases (e.g., matrix metalloproteinases, histone deacetylases, DapE), this compound provides a sulfonamide-based zinc-binding probe with a distinct scaffold geometry [1]. The benzamide analog (CAS 922034-01-3) should be procured in parallel as a negative control for sulfonamide-specific zinc chelation effects, enabling clear attribution of any observed activity to the sulfonamide pharmacophore rather than the indoline-morpholinoethyl scaffold.

Quote Request

Request a Quote for 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.